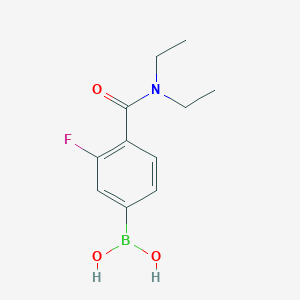
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid
Overview
Description
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is a laboratory chemical with the CAS Number: 874289-14-2. It has a molecular weight of 239.05 and its IUPAC name is 4-[(diethylamino)carbonyl]-3-fluorophenylboronic acid . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is represented by the formula C11H15BFNO3 . The InChI code for this compound is 1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 .
Chemical Reactions Analysis
Boronic acids, including “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid”, play a significant role in synthetic chemistry. They are involved in various transformations, including the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . Boronic acids are also investigated as reversible covalent inhibitors .
Physical And Chemical Properties Analysis
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is a solid compound . It is typically stored in an inert atmosphere at room temperature .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a boronic acid derivative, which is a critical component in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers. The presence of the diethylcarbamoyl group may influence the reactivity and selectivity of the coupling process .
Sensing Applications
Boronic acids interact with diols and Lewis bases such as fluoride or cyanide anions, making them useful in sensing applications. They can be used in both homogeneous assays and heterogeneous detection systems. This particular derivative could be tailored for the detection of specific biological molecules or environmental analytes .
Biological Labelling
The diol interaction capability of boronic acids allows them to be used in biological labelling. They can attach to biomolecules containing diol groups, such as carbohydrates on the surface of cells, enabling visualization and tracking in biological research .
Protein Manipulation and Modification
Boronic acids can form reversible covalent bonds with proteins that have diol-containing side chains. This property is exploited in protein manipulation and modification techniques, which are essential for understanding protein function and developing therapeutic agents .
Separation Technologies
The compound’s ability to bind with diols can be utilized in separation technologies. For instance, it can be used in affinity chromatography to separate and purify glycoproteins and other diol-containing molecules from complex mixtures .
Development of Therapeutics
The interaction of boronic acids with biological molecules opens avenues for the development of therapeutics. They can act as enzyme inhibitors or be used in drug delivery systems, particularly for targeting cancer cells or managing diabetes .
Electrophoresis of Glycated Molecules
Boronic acids can be used to differentiate between glycated and non-glycated forms of proteins and nucleic acids. This derivative could be used in electrophoresis to analyze the extent of glycation, which is relevant in diabetes research .
Controlled Release Systems
Incorporating this boronic acid derivative into polymers can lead to the development of materials that respond to glucose levels. Such materials are promising for the controlled release of insulin, offering a potential advancement in diabetes management .
Safety and Hazards
“(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . In case of contact, rinse thoroughly with plenty of water and consult a physician .
Future Directions
The future directions for “(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid” and other boronic acids include their increasing use in approved drugs, biochemical tools, and in the development of therapeutics . They are also being used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
Mechanism of Action
Target of Action
Boronic acids are often used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid would participate in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium would form a new bond with an organic group. In transmetalation, the boronic acid group of (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid would be transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it could play a role in the synthesis of various organic compounds .
Result of Action
Given its potential role in Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
Suzuki–miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , which suggests that the compound might exhibit stability and efficacy under a variety of conditions.
properties
IUPAC Name |
[4-(diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEVVMUOQIUNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660196 | |
| Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-14-2 | |
| Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1387834.png)
![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1387835.png)
![7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1387839.png)
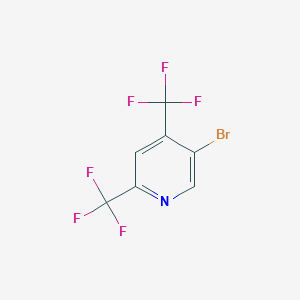

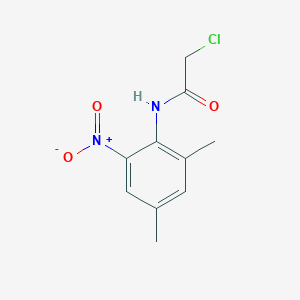
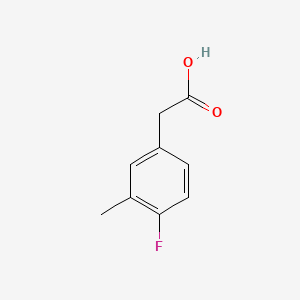
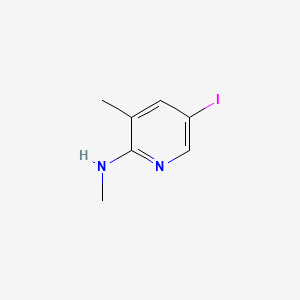
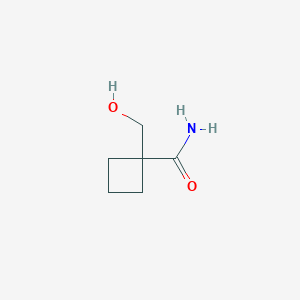
![[6-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1387851.png)
![methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1387853.png)

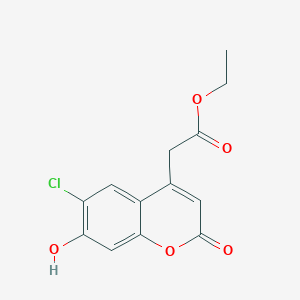
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1387857.png)